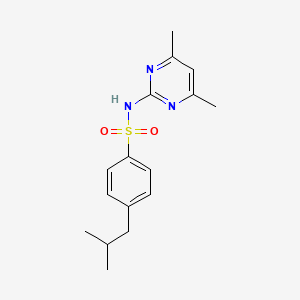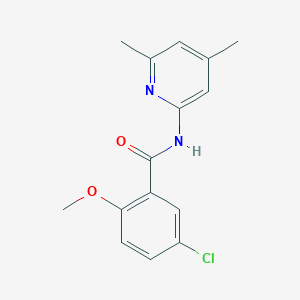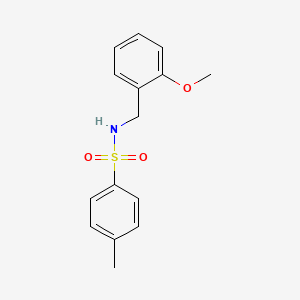
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide, also known as DIPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPIB is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects beyond its inhibition of CA IX. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as the activity of the enzyme histone deacetylase 6 (HDAC6). This compound has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the proliferation of fibroblasts.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide in laboratory experiments is its high selectivity for CA IX, which allows for specific targeting of cancer cells. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its relatively low potency compared to other CA IX inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a fluorescent probe for imaging CA IX expression in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-isobutylbenzenesulfonyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide has been widely used in scientific research for its ability to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and improve the effectiveness of chemotherapy and radiation therapy. This compound has also been studied for its potential use as a fluorescent probe for imaging CA IX expression in cancer cells.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11(2)9-14-5-7-15(8-6-14)22(20,21)19-16-17-12(3)10-13(4)18-16/h5-8,10-11H,9H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYZPHVBBTVPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)


![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)


![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)

![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)


